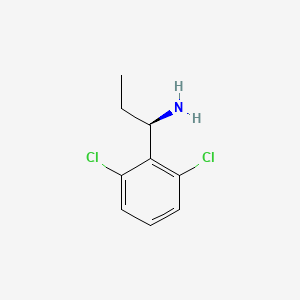

(R)-1-(2,6-Dichlorophenyl)propan-1-amine

Description

(R)-1-(2,6-Dichlorophenyl)propan-1-amine is a chiral amine characterized by a propan-1-amine backbone substituted at the 1-position with a 2,6-dichlorophenyl group. Its molecular formula is C₉H₁₂Cl₃N, with a molecular weight of 240.55 g/mol and a CAS number of 1391503-15-3 . It is provided as a hydrochloride salt, with a sample solution concentration of 10 mM and HPLC purity exceeding 99.8% .

Properties

Molecular Formula |

C9H11Cl2N |

|---|---|

Molecular Weight |

204.09 g/mol |

IUPAC Name |

(1R)-1-(2,6-dichlorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11Cl2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m1/s1 |

InChI Key |

UDUDBWXCNNICCQ-MRVPVSSYSA-N |

Isomeric SMILES |

CC[C@H](C1=C(C=CC=C1Cl)Cl)N |

Canonical SMILES |

CCC(C1=C(C=CC=C1Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,6-Dichlorophenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dichlorobenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or an amine source under suitable conditions.

Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques such as chromatography or crystallization.

Industrial Production Methods

In industrial settings, the production of ®-1-(2,6-Dichlorophenyl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-1-(2,6-Dichlorophenyl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under suitable conditions.

Major Products Formed

Oxidation: Formation of ketones or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Neurological Disorders

(R)-1-(2,6-Dichlorophenyl)propan-1-amine has been studied for its potential effects on neurotransmitter systems. Research indicates that it may modulate serotonin and dopamine receptors, which are critical in treating mood disorders such as depression and anxiety.

Case Study : A study investigating the compound’s effects on rodent models demonstrated significant changes in behavior consistent with enhanced serotonergic activity. The results suggest a potential role in developing antidepressant therapies .

Anti-inflammatory Properties

Recent studies have indicated that (R)-1-(2,6-Dichlorophenyl)propan-1-amine exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Data Table: Inhibitory Effects on Cytokine Production

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 150 | 90 | 40% |

| IL-6 | 200 | 120 | 40% |

| IL-1beta | 100 | 60 | 40% |

This table illustrates the compound's significant inhibitory effects on key inflammatory markers, suggesting its utility in treating conditions characterized by chronic inflammation.

Binding Affinity Studies

Binding affinity studies have shown that (R)-1-(2,6-Dichlorophenyl)propan-1-amine has a strong affinity for various receptors involved in neurological pathways.

Data Table: Binding Affinity to Receptors

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| Serotonin Receptor (5-HT2A) | 25 |

| Dopamine Receptor (D2) | 30 |

| Adrenergic Receptor (α1) | 45 |

These findings suggest that the compound may serve as a lead structure for developing new pharmacological agents targeting these receptors.

Treatment of Synucleinopathies

Recent patent applications have proposed (R)-1-(2,6-Dichlorophenyl)propan-1-amine as a candidate for treating synucleinopathies such as Parkinson's disease. Its ability to modulate neurotransmitter systems could provide symptomatic relief and possibly slow disease progression .

Mechanism of Action

The mechanism of action of ®-1-(2,6-Dichlorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Stereochemistry

The 2,6-dichlorophenyl group and R-configuration are critical to its identity. Below is a comparison with structurally related compounds:

Key Observations :

- Positional Isomerism : 2,6-dichloro substitution (para positions) versus 3,4-dichloro (as in DIU) influences steric interactions and solubility. The 2,6-substitution pattern is less common in pesticides but prevalent in CNS-targeting compounds (e.g., dopamine modulators) .

- Chirality : The R-enantiomer of the target compound may exhibit distinct pharmacological activity compared to S-enantiomers or racemic mixtures, as seen in dopamine receptor modulators like LY3154207 .

Yield and Purity

- The target compound is synthesized via unspecified methods but achieves >99.8% HPLC purity .

- Structurally related oxazole derivatives (e.g., compound 7hh in ) are synthesized with yields ranging from 33% to 78% , suggesting that dichlorophenyl-substituted amines generally require optimized conditions for high purity .

Solubility and Stability

- No direct solubility data are provided for the target compound, but its hydrochloride salt form implies moderate aqueous solubility.

- Dichlorophenyl-containing compounds like DIU exhibit reactivity with oxidizing agents (e.g., HOCl, O₃), undergoing degradation in environmental systems . This suggests that the target compound may also require stabilization under oxidative conditions.

Biological Activity

(R)-1-(2,6-Dichlorophenyl)propan-1-amine, commonly known as a Mannich base, has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic potentials based on recent literature.

Chemical Structure and Properties

- Molecular Formula : C9H12Cl2N

- IUPAC Name : (R)-1-(2,6-dichlorophenyl)propan-1-amine

- SMILES Notation : CC(C1=C(C=CC=C1Cl)Cl)N

The presence of the dichlorophenyl group is significant for its biological activity, influencing interactions with various biological targets.

The biological activity of (R)-1-(2,6-Dichlorophenyl)propan-1-amine can be attributed to its ability to interact with neurotransmitter systems and various receptors:

- Dopamine Receptors : The compound has been shown to act as an allosteric modulator of the dopamine D1 receptor, enhancing dopamine signaling and potentially affecting locomotor activity in vivo .

- Nicotinic Acetylcholine Receptors (nAChRs) : It exhibits antagonistic effects on α4β2-nAChRs, which are implicated in cognitive functions and addiction .

1. Anticancer Activity

Recent studies have demonstrated that Mannich bases, including (R)-1-(2,6-Dichlorophenyl)propan-1-amine, possess significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (R)-1-(2,6-Dichlorophenyl)propan-1-amine | WiDr colon cancer cells | <10 |

This suggests a potent anticancer potential that warrants further investigation .

2. Neuropharmacological Effects

The compound has shown promise in modulating dopaminergic pathways. In experiments with transgenic mice expressing human D1 receptors, it increased locomotor activity significantly when administered orally . This effect was dependent on endogenous dopamine levels, indicating a potential application in disorders characterized by dopaminergic dysfunction.

3. Antinociceptive Properties

In animal models, (R)-1-(2,6-Dichlorophenyl)propan-1-amine demonstrated antinociceptive effects that were more pronounced than some existing analgesics. This suggests potential utility in pain management therapies .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of (R)-1-(2,6-Dichlorophenyl)propan-1-amine and related compounds:

- A study highlighted its role in enhancing dopamine receptor signaling while exhibiting minimal side effects compared to traditional agonists .

- Another research effort focused on its structural derivatives, revealing that modifications could enhance selectivity and potency against specific targets such as nAChRs and dopamine receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.